1H NMR Olefinic Proton Chemical Shift: Diagnostic Upfield Shift of the Tosyl Derivative vs. Carbamate and Cbz Analogs
The N-tosyl-protected tropenone acetal derivative 8c (derived from CAS 646036-43-3) exhibits a diagnostic upfield shift of its olefinic 1H NMR signal (δ = 5.68 ppm) relative to the corresponding carbamate-protected analog 8a (δ = 6.15 ppm) and the Cbz-protected analog 8b (δ = 6.09–6.22 ppm) . This upfield shift is attributed to the through-space anisotropic shielding effect of the tosyl phenyl ring, which adopts a conformation positioned directly above the C6–C7 double bond—confirmed by X-ray crystallography and shown to persist in solution .
| Evidence Dimension | Olefinic 1H NMR chemical shift (δ, ppm, CDCl3, 500 MHz) |
|---|---|
| Target Compound Data | δ = 5.68 ppm (tosyl-protected acetal 8c, derived from CAS 646036-43-3) |
| Comparator Or Baseline | δ = 6.15 ppm (carbamate-protected acetal 8a); δ = 6.09–6.22 ppm (Cbz-protected acetal 8b) |
| Quantified Difference | Δδ ≈ 0.47–0.54 ppm upfield shift vs. carbamate; Δδ ≈ 0.41–0.54 ppm vs. Cbz |
| Conditions | 1H NMR (500 MHz, CDCl3); compounds measured under identical conditions as reported in Synlett 2003 |
Why This Matters
This reproducible and quantifiable spectroscopic signature enables unambiguous structural confirmation and purity assessment of the tosyl derivative during quality control, differentiating it from closely related N-protected analogs that may co-elute or exhibit similar chromatographic behavior.
